Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-
Description
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- (CAS: Not explicitly provided; structurally related to compounds in ), is a Schiff base derivative of 4-aminobenzenesulfonamide. Its structure features a 2-hydroxy-1-naphthalenylmethylene group attached to the sulfonamide backbone via an imine linkage. This compound is synthesized by condensing 4-aminobenzenesulfonamide with 2-hydroxy-1-naphthaldehyde under reflux conditions, typically using ethanol or methanol as solvents and acetic acid as a catalyst . The product is characterized by techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry. Notably, this compound serves as a ligand for Mn(II) complexes, which exhibit enhanced antimicrobial activity compared to the free ligand .
Properties
CAS No. |
39902-56-2 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O3S/c18-23(21,22)14-8-6-13(7-9-14)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H,(H2,18,21,22) |
InChI Key |
KTTRXPZAPZPZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzenesulfonamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antifungal agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It has been used in studies involving enzyme inhibition, particularly carbonic anhydrase, which is relevant for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s 2-hydroxy-1-naphthalenyl substituent distinguishes it from analogs with simpler aryl or heteroaryl groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogenated Derivatives (e.g., 2m, 2n, 2o): Higher melting points (253–276°C) correlate with increased halogen electronegativity and molecular symmetry. Chlorine and iodine substituents enhance thermal stability but may reduce solubility .
- Naphthalenyl vs.
- Heteroaryl Substituents (e.g., 2q): Nitrofuran groups introduce electronegative atoms, lowering melting points and altering redox properties .
Spectroscopic Characterization
- ¹H NMR : Imine protons (CH=N) resonate at δ 8.3–9.0 ppm across all derivatives. Hydroxy groups in ortho position (e.g., 2-hydroxy-naphthalenyl) show downfield shifts due to intramolecular hydrogen bonding .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S=O (1150–1350 cm⁻¹) are consistent across analogs .
Biological Activity
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- (CAS No. 39902-56-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a naphthalene derivative through a methylene bridge. Its molecular formula is . The sulfonamide group (-SO2NH2) is known for its role in various biological activities, particularly as an inhibitor of carbonic anhydrases, which are critical enzymes involved in physiological processes such as acid-base balance and fluid secretion.
Inhibition of Carbonic Anhydrases
Benzenesulfonamide derivatives have been extensively studied for their ability to inhibit carbonic anhydrases (CAs). Specifically, the compound has shown promising inhibitory effects against carbonic anhydrase IX, with IC50 values reported between 10.93 to 25.06 nM. The mechanism involves binding to the active site of the enzyme, where it forms hydrogen bonds and coordination interactions with specific amino acid residues, thereby blocking the enzyme's activity.
Anticancer Properties
Research indicates that benzenesulfonamide derivatives can induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that these compounds can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 by triggering apoptotic pathways. The structural modifications in the benzenesulfonamide framework can enhance its anticancer efficacy, making it a candidate for further development in cancer therapeutics.
Cardiovascular Effects
A study conducted on isolated rat hearts evaluated the effects of benzenesulfonamide on perfusion pressure and coronary resistance. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance compared to controls. Notably, the compound 4-(2-amino-ethyl)-benzenesulfonamide exhibited significant effects, suggesting potential cardiovascular applications .
Molecular Docking Studies
Molecular docking studies have provided insights into how benzenesulfonamide interacts with target proteins. For example, theoretical interactions with calcium channel proteins suggest that these compounds can form complexes that influence vascular resistance and blood flow dynamics .
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzenesulfonamide derivatives:
- Antitumor Activity : In vitro evaluations showed varying degrees of cytotoxicity against different cancer cell lines, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
- Cardiovascular Impact : The isolated rat heart model demonstrated that specific sulfonamide derivatives could effectively modulate cardiovascular parameters, indicating their potential use in treating heart-related conditions .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzenesulfonamide | Image | Basic sulfonamide structure |
| 4-Hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo] | Image | Contains an azo linkage |
| N-(1-Naphthyl)ethylenediamine | Image | Used in dye synthesis |
This table illustrates the structural diversity among benzenesulfonamide derivatives and their unique features that influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
